Hiv protease substrate III

Descripción general

Descripción

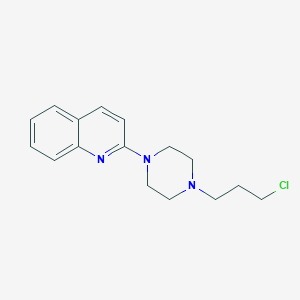

HIV protease substrate III is used as a substrate of human immunodeficiency virus-1 (HIV-1) protease . HIV-1 protease is an essential enzyme needed in the proper assembly and maturation of infectious virions . It cleaves a viral polyprotein precursor into individual mature proteins . The hydrophobic substrate cleft recognizes and cleaves 9 different peptide sequences to produce the matrix, capsid, nucleocapsid, and p6 proteins from the gag polyprotein and the protease, RT, and integrase proteins from the gag-pol polyprotein .

Synthesis Analysis

The first structure of HIV-1 protease was published in 1989, using recombinant protease expressed in bacteria . This revealed essential features of the catalytic apparatus . Soon after, a chemical synthesis approach was used to obtain enough protein for crystallization . Some modeling based on the Rous sarcoma virus protease structure was also used .

Molecular Structure Analysis

The first high-resolution structure of HIV-1 protease was obtained using a chemical synthesis approach to obtain enough protein for crystallization . This structure revealed all 99 amino acids could be located . The structure also revealed essential features of the catalytic apparatus .

Chemical Reactions Analysis

HIV-1 protease cleaves a viral polyprotein precursor into individual mature proteins . The viral RNA and viral proteins assemble at the cell surface into new virions, which then bud from the cell and are released to infect another cell . The extensive cell damage from the destruction of the host’s genetic system to the budding and release of virions leads to the death of the infected cells .

Aplicaciones Científicas De Investigación

Enzyme Assay Development

Matayoshi et al. (1990) developed a continuous assay for HIV-1 protease activity using a quenched fluorogenic substrate derived from a natural processing site for HIV-1 protease. This method simplifies, speeds up, and increases the precision of determining reaction rates for peptide substrate hydrolysis by retroviral proteases (Matayoshi et al., 1990).

Understanding Enzyme-Substrate Interaction

Kumar et al. (2005) utilized the unique closed conformation of the C95M/C1095A HIV-1 protease tethered dimer to study its complex with an oligopeptide substrate. The X-ray structure of this complex revealed the substrate as a tetrahedral reaction intermediate, providing insight into the hydrogen-bonding interactions between the intermediate and the catalytic aspartates (Kumar et al., 2005).

Prabu‐Jeyabalan et al. (2002) solved the crystal structures of an inactive variant of HIV-1 protease with six peptides that correspond to the natural substrate cleavage sites. This study suggests that specificity of HIV-1 protease is determined by an asymmetric shape rather than a specific amino acid sequence (Prabu‐Jeyabalan et al., 2002).

Sanusi et al. (2019) used a one-step concerted transition state modeling to study the recognition of natural substrates by HIV-1 protease, indicating the importance of both sequence and structure for correct scissile bond recognition (Sanusi et al., 2019).

Protease Inhibition Studies

Moore et al. (1989) explored oligopeptides containing the consensus retroviral protease cleavage sequence as substrates and inhibitors for HIV-1 protease, providing a potential therapeutic approach to AIDS treatment (Moore et al., 1989).

Perez et al. (2010) conducted microsecond time scale MD simulations to study substrate recognition and specificity of HIV-1 protease, suggesting that recognition is based on the geometric specificity of the PR:Gag and PR:Gag-Pol multiprotein complex (Perez et al., 2010).

Newlander et al. (1993) introduced C7 mimetics into a model HIV-1 protease substrate to probe its conformational requirements, resulting in novel constrained reduced-amide mimetics with improved inhibitory activity (Newlander et al., 1993).

Kurt et al. (2003) used various threading approaches and crystal structures to study substrate specificity of HIV-1 protease. This study provided insights into the protease's ability to recognize substrate shape rather than just sequence alone (Kurt et al., 2003).

Lunney et al. (1994) identified a nonpeptide inhibitor of HIV-1 protease using a Monte Carlo-based docking procedure, providing a framework for designing analogs targeted to drug-resistant mutant enzymes (Lunney et al., 1994).

Mecanismo De Acción

When the substrate binds to the protease, it causes conformational changes that bring the substrate to the position of the water molecule, and the water molecule acts as a nucleophile to the substrate . It is generally believed that this water molecule is located between the active site aspartates .

Safety and Hazards

The safety data sheet of HIV Protease Substrate III suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Propiedades

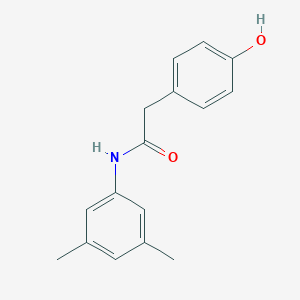

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWLUJTVRDIGPF-HJUXFZRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H95N19O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hiv protease substrate III | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)

![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)

![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)